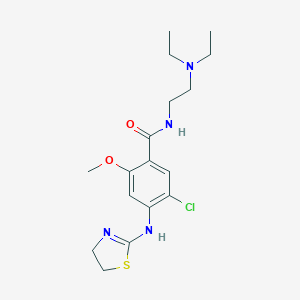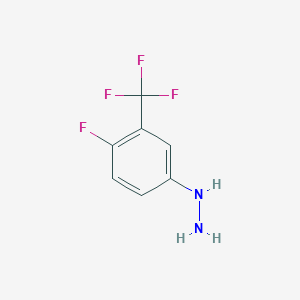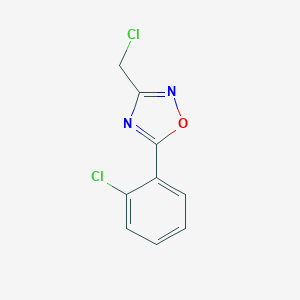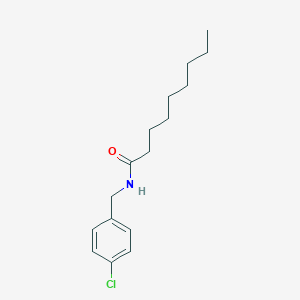
NONANAMIDE, N-(p-CHLOROBENZYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanamide, N-(p-chlorobenzyl)-, also known as N-(4-chlorobenzyl)nonanamide, is a chemical compound that is widely used in scientific research. This compound is a member of the amide family and is often used as a reagent in organic synthesis reactions. Nonanamide, N-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research.
Mecanismo De Acción
The exact mechanism of action of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is not fully understood. However, it is believed to function as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can increase the levels of acetylcholine in the brain, leading to a wide range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects. These effects include increased levels of acetylcholine in the brain, improved cognitive function, and increased activity of the parasympathetic nervous system. Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has also been found to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, making it an important tool in the study of these enzymes. However, one limitation of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is that it may have off-target effects, making it difficult to interpret experimental results.
Direcciones Futuras
There are several areas of future research that could be explored related to Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-. One area of focus could be the development of more specific inhibitors of acetylcholinesterase and butyrylcholinesterase that do not have off-target effects. Another area of research could be the study of the potential anti-inflammatory properties of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be done to explore the potential use of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in other areas of biomedical research.
Métodos De Síntesis
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can be synthesized using a variety of methods. One common method involves the reaction of nonanoic acid with p-chlorobenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-.
Aplicaciones Científicas De Investigación
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used extensively in scientific research as a reagent in organic synthesis reactions. It has also been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research. Specifically, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used in research related to the study of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propiedades
Número CAS |
101832-14-8 |
|---|---|
Nombre del producto |
NONANAMIDE, N-(p-CHLOROBENZYL)- |
Fórmula molecular |
C16H24ClNO |
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]nonanamide |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-16(19)18-13-14-9-11-15(17)12-10-14/h9-12H,2-8,13H2,1H3,(H,18,19) |
Clave InChI |
QMAOGFLUSMZBCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Otros números CAS |
101832-14-8 |
Sinónimos |
N-(4-CHLOROBENZYL)NONANAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






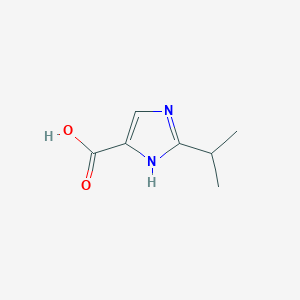
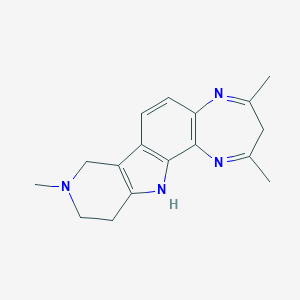
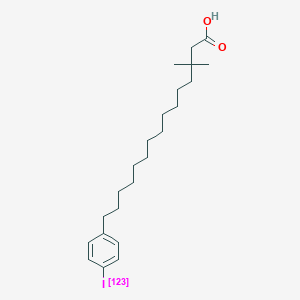


![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
